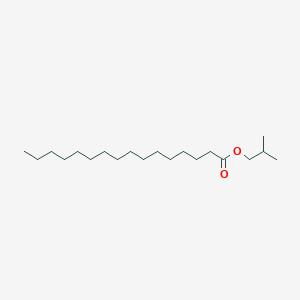

异丁基棕榈酸酯

描述

Synthesis Analysis

Isobutyl palmitate is synthesized via the esterification of palmitic acid and isobutanol, using pyridine n-butyl bisulfate ionic liquid as a catalyst in a specialized reactor. Optimal conditions for this esterification include a catalyst dosage of 6%, a reaction time of 60 minutes, a molar ratio of isobutanol to palmitic acid of 5:1, and a reaction temperature of 100°C. Under these conditions, the esterification rate can reach up to 98.79% (Ni et al., 2019).

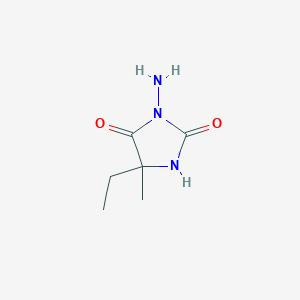

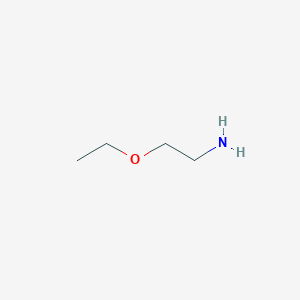

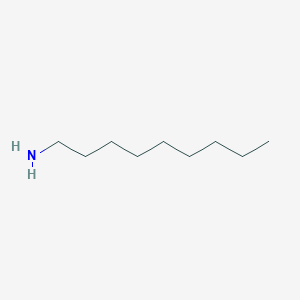

Molecular Structure Analysis

While the specific molecular structure analysis of isobutyl palmitate is not directly discussed in the reviewed literature, the synthesis and characterization processes implicitly rely on understanding its molecular structure, particularly how palmitic acid and isobutanol react under the influence of catalysts to form the ester bond characteristic of isobutyl palmitate.

Chemical Reactions and Properties

The esterification process of isobutyl palmitate involves a reaction order of 1.49, with an activation energy (Ea) of 57.38 kJ/mol. The reaction kinetics model derived from this process is indicative of the complex interactions between reactants, catalysts, and conditions necessary to achieve high esterification rates. This synthesis reaction is critical for producing isobutyl palmitate with desired properties for applications in biodiesel and other industries (Ni et al., 2019).

Physical Properties Analysis

Isobutyl palmitate exhibits specific physical properties that make it suitable for various applications. For instance, the solidifying point (SP), cold filter plugging point (CFPP), and kinematic viscosity are 3°C, 7°C, and 4.93 mm²/s, respectively. When compared to methyl palmitate, isobutyl palmitate shows a sixfold decrease in SP and a 3.28-fold decrease in CFPP, indicating its superior cold flow properties which are beneficial for biodiesel performance in colder climates (Ni et al., 2019).

科学研究应用

生物燃料应用:异丁基棕榈酸酯已被研究用于改善生物柴油的低温流动性能。例如,Ni等人(2019年)使用吡啶正丁硫酸盐离子液体作为催化剂合成了异丁基棕榈酸酯。他们发现,与甲基棕榈酸酯相比,异丁基棕榈酸酯显著降低了生物柴油的凝固点(SP)和冷滤斗堵塞点(CFPP),从而改善了其低温流动性能 (Ni, Li, Wang, Wang, & Gao, 2019)。

动力学研究:异丁基棕榈酸酯合成的动力学也受到研究。Ni等人(2020年)分析了反应动力学,并发现在酯化反应中使用异丁醇等支链醇可以有效降低生物柴油的SP和CFPP (Ni, Zhai, Li, Wang, Yang, Wang, & Chen, 2020)。

医学研究:在医学研究中,异丁基棕榈酸酯已被用于研究代谢底物利用。例如,Funada等人(2009年)研究了人类心力衰竭中心肌底物利用,使用[2H2]棕榈酸酯计算心脏对棕榈酸酯的绝对提取 (Funada et al., 2009)。

药物应用:在制药领域,异丁基棕榈酸酯已被用于制备药物输送系统。例如,Trotta等人(2005年)研究了使用异丁基棕榈酸酯制备固体脂质胰岛素载药微粒 (Trotta, Cavalli, Carlotti, Battaglia, & Debernardi, 2005)。

脂质代谢研究:异丁基棕榈酸酯也被用于脂质代谢研究,例如Guo和Jensen(1998年)评估了稳定同位素示踪剂,包括[U-13C]棕榈酸酯,在研究肌肉内脂肪酸代谢中的应用 (Guo & Jensen, 1998)。

化学预防研究:在癌症研究领域,维生素A(棕榈酸视黄醇酯)在一项大型随机干预研究中被研究其在头颈癌或肺癌患者中的化学预防效果。该研究包括使用棕榈酸视黄醇酯和N-乙酰半胱氨酸作为潜在的化学预防剂 (van Zandwijk et al., 2000)。

安全和危害

Isobutyl palmitate is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; Respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

未来方向

A patent describes an isobutyl palmitate production system that includes an esterification part and a purification part . This system uses palmitic acid and isooctanol in a retort for frequent esterification . This could be a promising direction for the future production of isobutyl palmitate.

Relevant Papers

- A paper titled “Fatty Acid Alkyl Ester Production by One-Step Supercritical Transesterification of Beef Tallow by Using Ethanol, Iso-Butanol, and 1-Butanol” discusses the synthesis of fatty acid alkyl esters by means of transesterification of waste beef tallow using ethanol and, iso-butanol and 1-butanol at supercritical conditions .

- A patent titled “A kind of isobutyl palmitate production system” describes a system for producing isobutyl palmitate, including esterification and purification parts .

- A paper titled “Catalytic esterification, kinetics, and cold flow properties of …” discusses the synthesis of isobutyl palmitate by the esterification of palmitic acid and isobutanol with pyridine n-butyl bisulfate ionic liquid as the catalyst in a self-designed reactor .

属性

IUPAC Name |

2-methylpropyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19(2)3/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIBJRXMHVZPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059386 | |

| Record name | Hexadecanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isobutyl palmitate | |

CAS RN |

110-34-9 | |

| Record name | Isobutyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M88W0H94JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

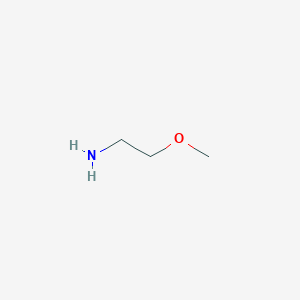

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)